Cas no 111-92-2 (dibutylamine)
Chinese Name: dibutylamine
English Name:Dibutylamine
Alias name: di-n-butylamine Di-n-butyl amine
More aliases:N-Dibutylamine Di-n-butylamine n-Butyl-1-butanamine
branch son Formula:C8H19N
branch son Quantity:129
English Name:Dibutylamine
Alias name: di-n-butylamine Di-n-butyl amine
More aliases:N-Dibutylamine Di-n-butylamine n-Butyl-1-butanamine
branch son Formula:C8H19N
branch son Quantity:129
dibutylamine structure
dibutylamine
dibutylamine Properties
Names and Identifiers
-
- Di-n-butylamine
- N-Butyl-1-butanamine
- Dibuthylamine
- Di-n-butyl-d18-amine
- Dinbutylamine
- dibutylamine
- 2-n-butylamine
- Dibutilamina
- Dibutylamin
- Di-n-butylamin
- DNBA
- N-butylbutanamine
- N-butyl-butylamine
- N-DIBUTYLAMINE
- N-butylbutan-1-amine
- N,N-Dibutylamine
- ai3-52649
- ai3-15329
- (n-C4H9)2NH
- 1-Butanamine,N-butyl-
- butanamine,N-butyl
- Butylamine, di-N-
- di-Normal-butylamine
- MFCD00009429
- UNII-2194M2LA21
- 111-92-2
- Z102766286
- AKOS000118844
- Tox21_200418
- 2194M2LA21
- Dibutylamine, SAJ first grade, >=98.0%
- UN 2248
- FT-0625169
- NCGC00248600-01
- DIBUTYL-AMINE
- Dibutylamine, 99%
- N-DIBUTYLAMINE [MI]
- F2190-0305
- Dibutilamina [Romanian]
- Q1209336
- NCGC00257972-01
- Di-(n-butyl)amine
- EINECS 203-921-8
- D0218
- InChI=1/C8H19N/c1-3-5-7-9-8-6-4-2/h9H,3-8H2,1-2H
- di-1-butylamine
- UN2248
- N,N-di-n-butylamine
- Dibutylamine, >=99.5%
- di(n-butyl)amine
- HSDB 310
- SCHEMBL2532
- N,N-Dibutylamine #
- STR01268
- DTXCID504952
- EC 203-921-8
- Dibutylamine, puriss., >=99.0% (GC)
- W-108664
- DTXSID7024952
- Di-n-butylamine [UN2248] [Corrosive]
- 1-Butanamine, N-butyl-
- BRN 0506001
- NS00004620
- AMY21922
- CAS-111-92-2
- Dibutylamine, >=98%
- di-n-butyl amine
- dibutyl amine
- CHEMBL3184528
- EN300-18950
- Dibutylamine,98%
- butane, 1-butylamino-
- AI3-52649
- STK380649
- DIBUTYLAMINE
- n-Dibutylamine
- AI3-15329
- Acetic acid;N-butylbutan-1-amine
- BBL002913
- +Expand
-
- MFCD00009429
- JQVDAXLFBXTEQA-UHFFFAOYSA-N
- 1S/C8H19N/c1-3-5-7-9-8-6-4-2/h9H,3-8H2,1-2H3
- CCCCNCCCC
- 506001
Computed Properties
- 129.15200
- 1
- 1
- 6
- 129.152
- 9
- 37.8
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 12A^2
Experimental Properties
- 2.56710
- 12.03000
- 3032
- n20/D 1.417(lit.)
n20/D 1.417 - 4.05 g/L (25 ºC)
- 159 °C(lit.)
- −62 °C (lit.)
- 1.9 mmHg ( 20 °C)
- Fahrenheit: 104 ° f
Celsius: 40 ° c - 2800
- water: soluble3.8g/L at 20°C
- Colorless liquid with ammonia smell. [1]
- 11.1 (1g/l, H2O, 20℃)
- Stable. Combustible. Incompatible with strong oxidizing agents, most common metals, strong acids. Vapours may flow over surfaces to a distant source of ignition. Can form explosive mixtures with air.
- Slightly soluble in water, soluble in ethanol, ether, acetone, benzene. [13]
- 11.25(at 21℃)
- 0.767 g/mL at 25 °C(lit.)
dibutylamine Security Information
- GHS02 GHS07
- HR7780000
- 1
- 8
- S45-S36/37/39-S28A-S26-S23
- II
- II
- R10; R20/21/22
- 8
- Xn
- UN 2248 8/PG 2
- H226,H302,H312,H332
- P280
- dangerous
- Store in a sealed and cool place.
- II
- 10-21/22-23-35
- Warning
- Yes
- LD50 orally in rats: 550 mg/kg (Smyth)
- 0.6-6.8%(V)
- 8
- 10
dibutylamine Customs Data
- 2921199090
-
China Customs Code:
2921199090Overview:
2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
dibutylamine Related Literature
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1. Some salts of secondary amines and of their condensation products with carbonyl compoundsM. Lamchen,W. Pugh,A. M. Stephen J. Chem. Soc. 1954 4418
-
2. The reaction between amines and polyhalogenoalkanes. Part II. Reaction of secondary and tertiary amines with carbon tetrachloride in the presence of copper(II) acetateJ. R. Lindsay Smith,Z. A. Malik J. Chem. Soc. B 1970 920
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3. 998. Thiocyanogen, thiocyanates, and isothiocyanates. Part IV. Addition, substitution, and substitutive reduction between triphenylmethyl isothiocyanate and alcohols or aminesR. G. R. Bacon,J. K?chling J. Chem. Soc. 1965 5366
-
4. The addition of amines to vinyl sulphones and sulphonamidesW. G. Davies,E. W. Hardisty,T. P. Nevell,R. H. Peters J. Chem. Soc. B 1970 1004
-
5. Fragmentation of 2-(2-azidophenyl)pyridine and isomerisation of 5λ5σ3-pyrido[1,2-b]indazoleJoseph H. Boyer,Ching-Cheng Lai J. Chem. Soc. Perkin Trans. 1 1977 74
-
6. Quinolizinines. Part XI. Synthesis of some amino-quinolizinium saltsT. L. Hough,Gurnos Jones J. Chem. Soc. C 1968 1082
-
7. 797. High-temperature (300—350°) reactions of cyclopentanone and some of its derivatives with ammonia and aliphatic aminesO. B. Edgar,David H. Johnson J. Chem. Soc. 1958 3925
-
John W. Bayles,A. F. Taylor J. Chem. Soc. 1961 417
-
9. LXXXVI.—The preparation of butylamine and of n-dibutylamine. The separation of aliphatic amines by partial neutralisationEmil Alphonse Werner J. Chem. Soc. Trans. 1919 115 1010
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Sohail Saeed,Naghmana Rashid,Rizwan Hussain,Muhammad Azad Malik,Paul O'Brien,Wing-Tak Wong New J. Chem. 2013 37 3214